Product packaging for 1-(2,2-Dimethoxyethoxy)hexane(Cat. No.:CAS No. 17597-95-4)

1-(2,2-Dimethoxyethoxy)hexane

Cat. No.: B099211
CAS No.: 17597-95-4
M. Wt: 190.28 g/mol
InChI Key: LIVMHHPZBYEKCU-UHFFFAOYSA-N
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Description

1-(2,2-Dimethoxyethoxy)hexane is an organic compound with the molecular formula C10H22O3 and a monoisotopic mass of 190.15689 Da . Compounds of this structural class, featuring an acetal moiety (dimethoxyethoxy) linked to a hexane chain, are typically investigated for their properties as solvents or intermediates in organic synthesis and chemical research. The acetal group can act as a protecting group for aldehydes in multi-step synthetic pathways, making derivatives like this valuable for constructing more complex molecules in a controlled manner. This product is designated strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers can utilize the provided CAS number, molecular formula, and structural identifiers (SMILES/InChIKey) for precise material tracking and in-depth computational or experimental studies.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H22O3 B099211 1-(2,2-Dimethoxyethoxy)hexane CAS No. 17597-95-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17597-95-4

Molecular Formula

C10H22O3

Molecular Weight

190.28 g/mol

IUPAC Name

1-(2,2-dimethoxyethoxy)hexane

InChI

InChI=1S/C10H22O3/c1-4-5-6-7-8-13-9-10(11-2)12-3/h10H,4-9H2,1-3H3

InChI Key

LIVMHHPZBYEKCU-UHFFFAOYSA-N

SMILES

CCCCCCOCC(OC)OC

Canonical SMILES

CCCCCCOCC(OC)OC

Other CAS No.

17597-95-4

Origin of Product

United States

Structural Context and Significance Within Contemporary Organic Chemistry

1-(2,2-Dimethoxyethoxy)hexane is characterized by a hexyl chain linked via an ether bond to an ethoxy group, which is further substituted with a dimethyl acetal (B89532). The presence of both a stable ether linkage (-C-O-C-) and an acid-labile acetal group (-CH(OCH₃)₂) on the same molecule defines its chemical character.

The significance of this structure in organic chemistry lies in the distinct properties of its constituent functional groups. Ether linkages are known for their general stability and are common in a vast range of organic compounds. uwindsor.ca In contrast, acetals are frequently employed as protecting groups for aldehydes and ketones because they are stable under basic and nucleophilic conditions but can be readily cleaved with aqueous acid to regenerate the parent carbonyl compound. maratek.comnih.gov The acetal group in this compound can be considered a protected form of an aldehyde. This dual functionality suggests potential applications in multi-step synthesis where a latent aldehyde is required while other parts of a molecule undergo reaction.

The structure's acetal-rich nature also implies its potential use as a solvent-stabilizing agent or as a chiral auxiliary if derived from chiral precursors. maratek.com The long hexyl chain imparts significant non-polar character to the molecule, influencing its solubility and physical properties. nist.govchemspider.com

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 17597-95-4 orgsyn.orgcanada.ca
Molecular Formula C₁₀H₂₂O₃ orgsyn.orgcanada.ca
Molecular Weight 190.2799 g/mol orgsyn.org
IUPAC Name This compound orgsyn.orgcanada.ca

| Synonyms | Acetaldehyde (B116499), (hexyloxy)-, dimethyl acetal; 2-Hexoxyacetaldehyde dimethylacetal | orgsyn.org |

Historical Perspective on Research Involving Acetal and Ether Linkages Relevant to 1 2,2 Dimethoxyethoxy Hexane

The chemistry of ethers and acetals is foundational to modern organic synthesis. The synthesis of ether from alcohol and sulfuric acid dates back to the 13th century, with significant mechanistic understanding developing in the early 19th century. mdpi.com Early work established that a small amount of acid could catalyze the formation of large quantities of ether, a key observation in the development of catalysis. mdpi.com

The deliberate use of acetals as protecting groups for diols was pioneered by Emil Fischer in his work on carbohydrate chemistry over a century ago. Current time information in Bangalore, IN. This strategy remains a cornerstone of synthetic chemistry. Acetal (B89532) formation is an acid-catalyzed equilibrium reaction, typically driven to completion by removing the water formed during the reaction. maratek.comnist.gov The reverse reaction, hydrolysis, is also acid-catalyzed and is used to deprotect the carbonyl group. nist.govrsc.org

The synthesis of mixed acetals, such as the one present in 1-(2,2-Dimethoxyethoxy)hexane, can be achieved through methods like the acid-catalyzed addition of an alcohol to a vinyl ether. This approach offers a high-yield, atom-economical pathway to these structures. The cleavage of ethers, requiring harsher conditions like strong acids (HBr or HI), and the reductive cleavage of acetals using reagents like lithium aluminum hydride in the presence of a Lewis acid, have also been subjects of historical and ongoing study, defining the stability and reactivity limits of these functional groups. orgsyn.orgresearchgate.net

Current Research Landscape and Emerging Directions for 1 2,2 Dimethoxyethoxy Hexane Studies

Alkylation-Based Synthesis Routes to this compound

Alkylation strategies for the synthesis of this compound focus on the formation of the ether bond by coupling a hexyl-containing nucleophile with an electrophilic 2,2-dimethoxyethoxy moiety, or vice versa.

Reaction of Hexanol Derivatives with 2-Bromo-1,1-Dimethoxyethane (B145963) Precursors

A primary alkylation route involves the reaction of a deprotonated hexanol derivative, such as sodium hexanoxide, with an electrophilic precursor like 2-bromo-1,1-dimethoxyethane. nih.govchemeo.com In this nucleophilic substitution reaction, the hexanoxide anion displaces the bromide leaving group from 2-bromo-1,1-dimethoxyethane to form the desired ether linkage. The reaction is typically carried out in an appropriate aprotic solvent to facilitate the solubility of the reactants and to avoid interference with the nucleophile.

An analogous reaction has been reported in the synthesis of 4-(2,2-dimethoxyethoxy)benzaldehyde, where p-hydroxybenzaldehyde is reacted with 2-bromo-1,1-dimethoxyethane in the presence of potassium carbonate and potassium iodide in dimethylformamide (DMF). rsc.org This provides a procedural model for the synthesis of this compound from 1-hexanol (B41254). The base, potassium carbonate, deprotonates the hydroxyl group of the alcohol, rendering it nucleophilic.

The reactivity of the bromo-precursor is a key factor. For instance, while 2-bromo-1-hexanol has the bromine atom on an adjacent carbon to the hydroxyl group, which can influence reactivity through steric and electronic effects, 2-bromo-1,1-dimethoxyethane presents a primary bromide that is generally amenable to SN2 displacement. nih.gov

Exploration of Catalyst Systems and Reaction Conditions for Alkylation Efficiency

The efficiency of etherification reactions, including the synthesis of symmetrical ethers like di-n-hexyl ether from 1-hexanol, has been extensively studied and provides insights into potential catalytic systems for the synthesis of this compound. researchgate.netub.edursc.org Acidic catalysts are commonly employed to promote the dehydration of alcohols to form ethers.

Several types of catalysts have been investigated for alcohol etherification:

Ion-exchange resins : Amberlyst 70, a thermally stable acidic resin, has shown high conversion and yield in the dehydration of 1-hexanol at elevated temperatures (e.g., 190°C). researchgate.netub.edu

Perfluoroalkanesulfonic acid resins : Nafion NR50 is noted for its high selectivity in the etherification of 1-hexanol. researchgate.net

Zeolites : H-BEA-25, a type of zeolite, has also demonstrated good results at 190°C. researchgate.net

Iron catalysts : Simple and environmentally benign iron(III) triflate has been shown to be an efficient catalyst for the direct etherification of alcohols. acs.org

The choice of catalyst and reaction conditions, such as temperature, can significantly influence the reaction rate and selectivity. For instance, in the synthesis of di-n-hexyl ether, apparent activation energies were found to be in the range of 108–140 kJ/mol depending on the catalyst used. researchgate.net A kinetic analysis of 1-hexanol etherification on Amberlyst 70 indicated an activation energy of approximately 121-125 kJ/mol. ub.edu

Catalyst SystemReactantsTemperature RangeKey Findings
Amberlyst 701-Hexanol150-190°CHigh conversion and yield. researchgate.netub.edu
Nafion NR501-Hexanol150-190°CHigh selectivity for ether formation. researchgate.net
H-BEA-25 Zeolite1-Hexanol190°CGood results for etherification. researchgate.net
Iron(III) TriflateAlcohols45-70°CEfficient for both symmetrical and unsymmetrical ether synthesis. acs.org

Acetalization Pathways for this compound and Analogues

Acetalization presents an alternative synthetic strategy, where the acetal functional group is formed from an appropriate aldehyde and alcohol.

Formation from Hexan-1-ol and 2,2-Dimethoxyacetaldehyde (B46314) Equivalents

In this approach, 1-hexanol reacts with 2,2-dimethoxyacetaldehyde or its equivalent to form the target molecule. d-nb.infonih.gov 2,2-Dimethoxyacetaldehyde possesses a reactive aldehyde group that can readily undergo acetalization. However, the desired reaction in this case would be a transacetalization or a related process, as the target molecule is an ether as well as an acetal. A more direct acetalization would involve the reaction of hexoxyacetaldehyde with methanol (B129727).

The reaction of aldehydes with alcohols to form acetals is a well-established transformation in organic synthesis. wikipedia.org This equilibrium-driven process typically requires the removal of water to drive the reaction to completion.

Acid-Catalyzed vs. Non-Acidic Acetalization Techniques

The formation of acetals is most commonly achieved through acid catalysis. wikipedia.orgacs.orgresearchgate.net

Acid-Catalyzed Acetalization:

Protic acids such as hydrochloric acid (HCl) and sulfuric acid (H2SO4), as well as p-toluenesulfonic acid, are traditional catalysts for this transformation. acs.orgnumberanalytics.com Lewis acids like aluminum chloride (AlCl3) and zinc chloride (ZnCl2) can also be employed. numberanalytics.com The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. wikipedia.orgacs.org

However, the use of strong acids can be problematic for substrates with acid-sensitive functional groups. acs.org To address this, a variety of milder and more selective catalytic systems have been developed. These include:

Aprotic salts : Pyridinium and imidazolium (B1220033) salts can act as Brønsted acids. acs.org

Ammonium salts : These have been used as acidic catalysts in solvents like cyclopentyl methyl ether under Dean-Stark conditions to remove water. acs.org

Solid acid catalysts : Mesoporous polymers and acid-modified montmorillonite (B579905) have been shown to be effective and reusable. acs.orgresearchgate.net Sulfamic acid is another example of an efficient and recyclable catalyst. researchgate.net

Perchloric acid on silica (B1680970) gel : This is a highly efficient and reusable catalyst for acetalization, often under solvent-free conditions. organic-chemistry.org

Non-Acidic Acetalization Techniques:

While less common, methods to form acetals under non-acidic or neutral conditions have also been developed. Photocatalytic methods using visible light and catalysts like Eosin Y have been reported for the protection of aldehydes as acetals under neutral conditions. organic-chemistry.org

Acetalization TechniqueCatalyst ExamplesKey Features
Acid-Catalyzed
Protic AcidsHCl, H2SO4, p-TsOHTraditional, effective, but can be corrosive and incompatible with sensitive groups. acs.org
Lewis AcidsAlCl3, ZnCl2Effective catalysts for acetal formation. numberanalytics.com
Solid AcidsZeolites, Amberlyst-15, Sulfamic AcidOften reusable, environmentally friendlier, and can be highly selective. researchgate.netdergipark.org.tr
Non-Acidic
PhotocatalysisEosin Y with visible lightProceeds under neutral conditions, suitable for acid-sensitive substrates. organic-chemistry.org

Multi-Step Synthesis Sequences Incorporating this compound Moieties

The synthesis of complex organic molecules often requires a multi-step approach where different reactions are performed in a specific sequence to build the target structure. vapourtec.comlibretexts.orgudel.edu While specific multi-step syntheses culminating in this compound are not prominently featured in the literature, the principles of multi-step synthesis are applicable.

For instance, a synthetic sequence could involve the initial preparation of a key intermediate, such as hexoxyacetaldehyde, followed by its acetalization with methanol. Alternatively, one could synthesize 2-(hexyloxy)ethanol (B90154) and then perform a subsequent reaction to introduce the dimethoxyacetal functionality.

The incorporation of moieties similar to this compound in more complex structures has been documented. For example, the synthesis of 2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indole involves the use of a 2,2-dimethoxyethyl group attached to a nitrogen atom within a complex heterocyclic framework. researchgate.net This highlights the utility of the dimethoxyethyl group as a building block in the construction of larger molecules. Such multi-step sequences often involve the careful planning of protection and deprotection steps, as well as the strategic application of various reaction types to achieve the desired final product. mit.edusavemyexams.com

Green Chemistry Principles Applied to the Synthesis of this compound

Applying green chemistry principles to synthesis is crucial for minimizing environmental impact. iwu.edu This involves careful consideration of solvents, reaction efficiency, and waste generation.

Solvents account for a significant portion of the waste generated in chemical manufacturing. sci-hub.se Traditional Williamson ether syntheses are often conducted in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or tetrahydrofuran (B95107) (THF). byjus.comlibretexts.org However, many of these solvents are classified as hazardous or substances of very high concern. sci-hub.seacsgcipr.org

Green chemistry promotes the use of safer, more environmentally benign solvents. jk-sci.com For ether and acetal synthesis, several greener alternatives have been identified:

2-Methyltetrahydrofuran (2-MeTHF): Derived from renewable resources, 2-MeTHF is a favorable substitute for THF. mdpi.com

Cyclopentyl methyl ether (CPME): This ether has low peroxide formation, a high boiling point, and relatively low water solubility, making it a useful and safer process solvent. sci-hub.semdpi.com

Dimethyl Carbonate (DMC): Considered a green solvent, it is non-toxic and biodegradable. jk-sci.com

The selection of a solvent should be guided by its performance in the specific reaction as well as its safety and environmental profile. rsc.org

SolventClassBoiling Point (°C)CHEM21 Ranking acsgcipr.orgRationale
Tetrahydrofuran (THF) Traditional Ether66ProblematicForms peroxides; relatively low boiling point.
Dimethylformamide (DMF) Traditional Polar Aprotic153HazardousReproductive toxicity hazard. sci-hub.se
2-Methyltetrahydrofuran (2-MeTHF) Green Ether80RecommendedBio-based potential; good alternative to THF. mdpi.com
Cyclopentyl methyl ether (CPME) Green Ether106RecommendedLow peroxide formation; stable. mdpi.com
Dimethyl Carbonate (DMC) Green Carbonate90RecommendedLow toxicity; biodegradable. jk-sci.com

Atom economy is a core green chemistry metric that evaluates how efficiently reactants are incorporated into the final product. iwu.edu The Williamson ether synthesis generates a stoichiometric salt byproduct (e.g., NaBr), which lowers its atom economy.

For the preferred synthesis route (Route B): C₆H₁₃Br + C₄H₉O₂Na → C₁₀H₂₂O₃ + NaBr

The theoretical atom economy is calculated as: Atom Economy = [Mass of Product / Total Mass of Reactants] x 100%

CompoundFormulaMolar Mass ( g/mol )Role
1-BromohexaneC₆H₁₃Br165.07Reactant
Sodium 2,2-dimethoxyethoxideC₄H₉O₂Na128.11Reactant
This compound C₁₀H₂₂O₃ 190.28 nist.govProduct
Sodium BromideNaBr102.89Byproduct
Atom Economy 64.9% Metric

An atom economy of 64.9% indicates that a significant portion of the reactant mass ends up as waste. However, the reaction's high efficiency and reliability often make it a practical choice. Reaction efficiency, or yield, can be optimized by adhering to conditions that favor the SN2 mechanism, such as using a primary alkyl halide and an appropriate solvent. byjus.com Industrial preparations often achieve yields of 50-95%. byjus.comwikipedia.org While catalytic, 100% atom-economical addition reactions are the ideal, the versatility and high yields of the Williamson synthesis ensure its continued relevance in organic chemistry. byjus.comymerdigital.com

Reactivity of the Acetal Functional Group in this compound

The acetal group, characterized by a carbon atom bonded to two alkoxy groups, is the more reactive of the two functional groups in this compound. Its reactivity is primarily centered on the electrophilic nature of the acetal carbon, making it susceptible to acid-catalyzed reactions.

Hydrolysis Reactions and Conditions for De-protection to Aldehyde

Acetal hydrolysis is a fundamental reaction that converts an acetal back to its parent aldehyde or ketone. libretexts.org For this compound, this de-protection reaction yields 2-(hexyloxy)acetaldehyde and two equivalents of methanol. The reaction is reversible and requires an acid catalyst and the presence of water. libretexts.org

The mechanism proceeds through several key steps:

Protonation: The process begins with the protonation of one of the methoxy (B1213986) groups by an acid catalyst, such as hydronium ion (H₃O⁺), converting the methoxy group into a good leaving group (methanol). chemistrysteps.com

Formation of an Oxocarbenium Ion: The protonated methoxy group departs as a molecule of methanol. The lone pair of electrons on the adjacent oxygen atom moves down to form a double bond with the carbon, resulting in a resonance-stabilized oxocarbenium ion. chemistrysteps.com

Nucleophilic Attack by Water: A water molecule acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion. libretexts.org

Deprotonation: A subsequent deprotonation of the attached water molecule yields a hemiacetal. chemistrysteps.comlibretexts.org

Repeat of the Process: The remaining methoxy group on the hemiacetal is then protonated, leaves as methanol, and another oxocarbenium ion is formed. A final nucleophilic attack by water, followed by deprotonation, would theoretically lead to a gem-diol, which is generally unstable and readily loses water to form the final aldehyde product, 2-(hexyloxy)acetaldehyde. However, the deprotection is typically stopped at the aldehyde stage.

To drive the equilibrium towards the aldehyde product, excess water is used in the reaction mixture. libretexts.org

Table 1: Conditions for Acetal Hydrolysis

Parameter Condition Purpose
Reagents Aqueous Acid (e.g., HCl(aq), H₂SO₄(aq)) To catalyze the reaction and provide water as a nucleophile.
Solvent Water (often in excess) To act as a nucleophile and shift the equilibrium towards the products. libretexts.org

| Temperature | Gentle heating may be required | To increase the reaction rate. |

Transacetalization Reactions with Other Alcohols

Transacetalization is a process where the alkoxy groups of an acetal are exchanged for those of a different alcohol in the presence of an acid catalyst. For this compound, reacting it with an excess of another alcohol, such as ethanol, under acidic conditions would replace the methoxy groups with ethoxy groups, yielding 1-(2,2-diethoxyethoxy)hexane (B94524) and methanol.

The mechanism is analogous to acetal hydrolysis, but with an alcohol acting as the nucleophile instead of water. The reaction is driven to completion by using the new alcohol as the solvent or by removing the displaced methanol from the reaction mixture.

Table 2: Transacetalization Reaction Example

Reactant Reagent Catalyst Product

Reactions with Nucleophiles at the Acetal Carbon

The acetal carbon in this compound can be attacked by various nucleophiles, typically under Lewis acidic conditions. The reaction is initiated by the coordination of a Lewis acid to one of the oxygen atoms, facilitating the departure of an alkoxy group and the formation of a highly reactive oxocarbenium ion intermediate. nih.gov

This intermediate is a potent electrophile and can react with a wide range of nucleophiles, such as organometallic reagents, enol silanes, or hydrides. The reaction results in the substitution of one of the methoxy groups with the incoming nucleophile, forming a new carbon-carbon or carbon-hydrogen bond. The stereochemical outcome of such reactions can sometimes be influenced by remote participating groups within the molecule. nih.gov For instance, reaction with a strong nucleophile in the presence of a Lewis acid would lead to the substitution of a methoxy group.

Advanced Spectroscopic Characterization of 1 2,2 Dimethoxyethoxy Hexane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful analytical tool that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. For 1-(2,2-dimethoxyethoxy)hexane, various NMR techniques are employed to characterize its distinct structural features.

Proton Nuclear Magnetic Resonance (¹H NMR) Applications for Alkane Chain and Acetal (B89532) Protons

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within a molecule. In this compound, the spectrum reveals distinct signals corresponding to the protons of the hexane (B92381) chain and the acetal group.

The protons on the terminal methyl group of the hexane chain are expected to appear as a triplet at the most upfield region (lowest chemical shift) due to coupling with the adjacent methylene (B1212753) group. The methylene groups of the hexane chain will appear as a series of multiplets in the alkane region of the spectrum. The chemical shifts of these protons are influenced by their proximity to the ether oxygen. Specifically, the methylene group directly attached to the ether oxygen (C1' of the hexane chain) will be shifted downfield compared to the other methylene groups due to the oxygen's electron-withdrawing effect.

The acetal proton, bonded to a carbon that is also bonded to two oxygen atoms, will appear as a distinct triplet at a downfield chemical shift. The two methoxy (B1213986) groups of the acetal will present as a sharp singlet, as these six protons are chemically equivalent. The methylene protons adjacent to the acetal group will also be shifted downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity
Hexane CH₃~0.9Triplet
Hexane (CH₂)₄~1.2-1.6Multiplet
O-CH ₂-(CH₂)₄-CH₃~3.4-3.6Triplet
O-CH ₂-CH(OCH₃)₂~3.5-3.7Doublet
CH(OCH ₃)₂~3.4Singlet
CH (OCH₃)₂~4.5-4.7Triplet

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Applications for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the spectrum.

The carbon atoms of the hexane chain will appear in the upfield region of the spectrum. Similar to ¹H NMR, the carbon atom directly bonded to the ether oxygen will be shifted downfield. The acetal carbon, bonded to two oxygen atoms, will exhibit the most downfield chemical shift in the spectrum. The carbons of the two equivalent methoxy groups will produce a single signal.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Hexane C H₃~14
Hexane C H₂ (C5')~23
Hexane C H₂ (C4')~26
Hexane C H₂ (C2')~30
Hexane C H₂ (C3')~32
O-C H₂-(CH₂)₄-CH₃~71
O-C H₂-CH(OCH₃)₂~72
CH(OC H₃)₂~54
C H(OCH₃)₂~102-104

Note: Predicted chemical shifts are estimates and can vary based on the solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

2D NMR techniques are instrumental in unambiguously assigning the signals observed in 1D NMR spectra and establishing the connectivity between atoms.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between adjacent protons in the hexane chain, as well as between the acetal proton and the adjacent methylene protons. This helps to trace the connectivity of the entire proton network. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. sdsu.edu Each peak in the HSQC spectrum links a specific proton signal to its corresponding carbon signal, allowing for the definitive assignment of the carbon skeleton based on the proton assignments. researchgate.netsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy) : While less critical for a flexible acyclic molecule like this for stereochemical determination, NOESY can provide information about the spatial proximity of protons.

Through the combined application of these 2D NMR techniques, a complete and unambiguous assignment of all proton and carbon signals in this compound can be achieved.

Quantitative NMR Spectroscopy for Purity Assessment and Reaction Monitoring

Quantitative NMR (qNMR) is a method used to determine the concentration or purity of a substance by comparing the integral of a signal from the analyte to that of a known amount of an internal standard. dtu.dk This technique is highly accurate as signal areas are directly proportional to the number of nuclei contributing to the signal. dtu.dk

For this compound, qNMR can be employed to accurately assess its purity. By using a suitable internal standard with a known concentration, the absolute quantity of the compound can be determined. ¹H qNMR is commonly used due to its high sensitivity. However, for complex mixtures where signal overlap in the ¹H spectrum is an issue, ¹³C qNMR can be a valuable alternative, offering excellent signal resolution and sharp, non-split signals. dtu.dk

Furthermore, qNMR can be utilized to monitor the progress of the reaction that synthesizes this compound. By taking aliquots from the reaction mixture at different time intervals and analyzing them by qNMR, the consumption of reactants and the formation of the product can be quantified, allowing for the optimization of reaction conditions. dtu.dk

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Determination of Molecular Ion and Isotopic Patterns

The molecular formula for this compound is C₁₀H₂₂O₃. nist.govchemspider.com The nominal molecular weight is 190 g/mol . nist.govnist.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 190. nist.gov

The presence of isotopes, particularly ¹³C, will result in an M+1 peak at m/z 191. The relative intensity of the M+1 peak is proportional to the number of carbon atoms in the molecule. For a molecule with 10 carbon atoms, the expected intensity of the M+1 peak is approximately 11% of the M⁺ peak intensity. This isotopic pattern can help to confirm the elemental composition of the compound. savemyexams.com

The fragmentation of this compound under mass spectrometric conditions will lead to a series of characteristic fragment ions. The fragmentation of the hexane chain would likely produce a series of alkyl fragments with m/z values of 29 ([C₂H₅]⁺), 43 ([C₃H₇]⁺), 57 ([C₄H₉]⁺), and 71 ([C₅H₁₁]⁺). docbrown.infolibretexts.orgyoutube.com Cleavage of the C-O bonds in the ether and acetal functionalities will also generate specific fragments. A prominent fragment would be expected from the loss of a methoxy group (•OCH₃, mass 31), resulting in an ion at m/z 159. Another key fragmentation pathway would involve the cleavage of the bond between the two oxygen-bearing carbons, leading to characteristic ions. The analysis of these fragmentation patterns provides corroborating evidence for the proposed structure of this compound.

Analysis of Fragmentation Pathways for Structural Confirmation

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (molar mass: 190.28 g/mol ), electron ionization mass spectrometry (EI-MS) would initiate fragmentation through predictable pathways governed by the molecule's functional groups: an ether linkage and an acetal group. nist.gov

Due to the presence of the acetal moiety, which is known to be unstable under EI conditions, the molecular ion peak [M]⁺ at m/z 190 is expected to be of very low abundance or entirely absent. The fragmentation is dominated by cleavage events that form stabilized carbocations. The primary fragmentation pathways are initiated by α-cleavage, the breaking of a bond adjacent to an oxygen atom.

Key fragmentation pathways for this compound include:

Cleavage of the Acetal Group: The most favorable fragmentation is the cleavage of the C-C bond between the ether oxygen and the acetal group, followed by the loss of a methoxy radical (•OCH₃) or methanol (B129727) (CH₃OH). The most significant and often the base peak for dimethyl acetals is the formation of the resonance-stabilized dimethoxymethyl cation. nih.gov

[CH(OCH₃)₂]⁺: This highly stable ion at m/z 75 is formed by the cleavage of the bond between the hexyloxy group and the acetal carbon. It is predicted to be the base peak in the spectrum.

Cleavage at the Ether Linkage: Alpha-cleavage adjacent to the ether oxygen can lead to the loss of the hexyl group.

[M - C₆H₁₃]⁺: Loss of the hexyl radical (•C₆H₁₃) results in a fragment at m/z 105 ([C₄H₉O₃]⁺).

Fragmentation of the Hexyl Chain: The hexyl chain itself can undergo fragmentation, typically resulting in a series of ions separated by 14 mass units (CH₂). This produces characteristic alkane-like fragment clusters, though they may be less prominent than fragments from the more labile ether and acetal groups.

[C₆H₁₃]⁺: A hexyl cation at m/z 85 .

[C₄H₉]⁺: A butyl cation at m/z 57 , a common fragment in spectra of hexyl-containing compounds.

[C₃H₇]⁺: A propyl cation at m/z 43 .

A summary of the predicted prominent ions in the mass spectrum of this compound is presented below.

m/z (Mass-to-Charge Ratio) Proposed Fragment Ion Origin/Pathway Predicted Intensity
159[M - OCH₃]⁺Loss of a methoxy radical from the acetalLow
105[CH₂OCH(OCH₃)₂]⁺Cleavage of the hexyl group (loss of •C₆H₁₃)Medium
85[C₆H₁₃]⁺Hexyl cationMedium
75[CH(OCH₃)₂]⁺α-cleavage at the acetal groupHigh (likely Base Peak)
57[C₄H₉]⁺Fragmentation of the hexyl chainMedium to High
45[CH₂=OH]⁺ or [CH₃O]⁺Rearrangement and cleavageMedium

This table contains predicted data based on established fragmentation principles for acetals and ethers.

By analyzing the presence and relative abundance of these key fragments, the core structure of the hexyloxy group connected to a dimethoxyethyl moiety can be confidently confirmed.

Applications of Hyphenated MS Techniques (e.g., GC-MS, LC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are indispensable for analyzing complex mixtures and verifying the identity of pure compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the premier technique for the analysis of this compound due to its volatility. The compound is separated from other volatile components on a gas chromatography column based on its boiling point and interactions with the column's stationary phase. The NIST Chemistry WebBook lists gas chromatography data for this compound, confirming its suitability for this method. nist.gov As the compound elutes from the GC column, it is directly introduced into the mass spectrometer, which provides a mass spectrum for identification. GC-MS is used to:

Confirm Identity: By matching the retention time and the mass spectrum of a sample to that of a known reference standard.

Quantify Purity: Determine the percentage purity of the compound by measuring the area of its chromatographic peak relative to the total area of all peaks.

Identify Impurities: Separate and identify volatile impurities, such as residual starting materials (e.g., 1-hexanol) or by-products from synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS): While GC-MS is often preferred for volatile compounds, LC-MS is a powerful alternative, particularly for less volatile impurities or in complex matrices. pearson.com For this compound, LC would likely employ a reversed-phase column. Since the molecule lacks a strong chromophore, a universal detector like a mass spectrometer is essential. Softer ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), would be used. These methods are less likely to cause extensive fragmentation than EI, often yielding a prominent protonated molecule [M+H]⁺ (at m/z 191) or other adducts, which directly confirms the molecular weight. spectroscopyonline.com

Infrared (IR) Spectroscopy for Functional Group Identification in this compound

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. libretexts.org The IR spectrum of this compound is characterized by the presence of C-H and C-O bonds and, crucially, the absence of other functional groups like hydroxyl (O-H) or carbonyl (C=O). libretexts.org

The key diagnostic regions in the IR spectrum are:

C-H Stretching (3000-2850 cm⁻¹): Strong, sharp absorptions just below 3000 cm⁻¹ are characteristic of C(sp³)-H bonds in the hexyl and methoxy groups. docbrown.infomasterorganicchemistry.com

C-O Stretching (1250-1050 cm⁻¹): This is the most diagnostic region for this molecule. Ethers and acetals exhibit strong C-O-C stretching vibrations here. youtube.compressbooks.pub A complex pattern of strong bands is expected due to the multiple, distinct C-O bonds in the ether and acetal functionalities. A particularly strong, broad absorption around 1120-1050 cm⁻¹ is typical for aliphatic ethers and acetals. libretexts.org

C-H Bending (1470-1365 cm⁻¹): Medium-intensity bands corresponding to the scissoring and bending vibrations of CH₂ and CH₃ groups are expected in this region. quimicaorganica.org

Absence of Other Groups: The lack of a strong, broad band in the 3500-3200 cm⁻¹ region confirms the absence of an O-H group (from alcohol or water impurities). libretexts.org Similarly, the absence of a very strong, sharp band in the 1750-1650 cm⁻¹ region confirms the absence of any C=O group (from aldehyde, ketone, or ester impurities).

Wavenumber Range (cm⁻¹) Vibrational Mode Functional Group Expected Intensity
2960-2850C-H StretchAlkane (CH₂, CH₃)Strong
1470-1450C-H Bend (Scissoring)Methylene (CH₂)Medium
1380-1370C-H Bend (Symmetric)Methyl (CH₃)Medium
1250-1050C-O-C Asymmetric & Symmetric StretchEther & AcetalStrong, Multiple Bands

This table contains predicted data based on established IR correlation charts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions (if applicable)

Ultraviolet-visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, which occur when a molecule absorbs UV or visible light, promoting an electron to a higher energy molecular orbital. This technique is primarily useful for compounds containing chromophores, which are typically systems of conjugated double bonds or atoms with non-bonding electrons (like in carbonyl groups). cheminfo.org

The structure of this compound consists solely of saturated alkyl chains (C-C single bonds) and ether linkages (C-O-C). It lacks any conjugated π-systems, aromatic rings, or carbonyl groups. Therefore, it does not possess any chromophores that absorb light in the standard UV-Vis range (200-800 nm). As a result, UV-Vis spectroscopy is not an applicable technique for the structural characterization or identification of this compound.

Integrated Spectroscopic Approaches for Comprehensive Structural Verification and Impurity Profiling

While individual spectroscopic techniques provide valuable pieces of information, a comprehensive and unambiguous structural verification of this compound relies on an integrated approach, combining the data from multiple methods.

Comprehensive Structural Verification: A combination of mass spectrometry and infrared spectroscopy provides complementary data that, when taken together, leaves little ambiguity as to the molecule's structure.

MS confirms the mass and fragmentation pattern: The predicted mass spectrum would show a base peak at m/z 75, confirming the [CH(OCH₃)₂]⁺ acetal fragment, and other key ions like m/z 105 and 85, which together map out the core structure. The molecular weight is confirmed, even if the molecular ion is absent, by the logical losses from the [M-H]⁺ or adduct ions seen in soft ionization MS.

IR confirms the functional groups present (and absent): The IR spectrum would confirm the presence of C-O ether/acetal bonds (strong bands at 1250-1050 cm⁻¹) and alkane C-H bonds (strong bands at 2960-2850 cm⁻¹). docbrown.info Critically, it also confirms the absence of O-H and C=O groups, ruling out common isomeric impurities or starting materials like alcohols or aldehydes.

Impurity Profiling: The identification and quantification of impurities are critical for quality control. An integrated approach using hyphenated techniques is essential for this task. GC-MS is particularly well-suited for impurity profiling of this compound.

Potential impurities could include:

Starting Materials: 1-hexanol (B41254), 2,2-dimethoxyethanol.

By-products: Compounds formed from side reactions, such as dihexyl ether or self-condensation products of the starting materials.

Degradation Products: Hydrolysis of the acetal group to form an aldehyde.

In a GC-MS analysis, these impurities would separate from the main compound, appearing as distinct peaks with different retention times. The mass spectrometer would then provide a mass spectrum for each impurity peak, allowing for its identification. For example, an impurity peak whose mass spectrum shows a molecular ion at m/z 102 and a prominent loss of water ([M-18]⁺) would be readily identified as 1-hexanol. This integrated method provides a powerful tool for ensuring the purity and verifying the identity of this compound. spectroscopyonline.com

ARTICLE UNAVAILABLE: Lack of Specific Research Data for this compound

Despite a thorough search of scientific literature and computational chemistry databases, no specific theoretical or computational studies detailing the quantum chemical properties of This compound could be located. The execution of the requested article, which requires in-depth research findings on this particular compound, is not possible due to the absence of published data on its electronic structure, reaction mechanisms, and predicted spectroscopic parameters.

General principles of computational chemistry, including Density Functional Theory (DFT) and ab initio methods, are widely used to predict molecular properties. researchgate.net These methods allow for the theoretical investigation of:

Geometry Optimization and Conformational Analysis: Determining the most stable three-dimensional arrangement of atoms in a molecule and identifying its various conformers. openstax.orglibretexts.orgchemistrysteps.com

Frontier Molecular Orbitals (HOMO-LUMO): Analyzing the highest occupied and lowest unoccupied molecular orbitals to understand a molecule's reactivity. The energy difference between them, the HOMO-LUMO gap, is a key indicator of chemical stability. nih.govwikipedia.orgresearchgate.net

Reaction Mechanisms: Modeling the step-by-step process of a chemical reaction, including the characterization of transient states and energy profiles. smu.edunih.govmdpi.comnih.gov

Spectroscopic Parameters: Predicting how a molecule will interact with electromagnetic radiation, which can help in the interpretation of experimental spectra like NMR. nih.gov

However, the application of these computational methods to a specific molecule like this compound requires dedicated research. Such studies generate specific data points, such as optimized bond lengths and angles, HOMO-LUMO energy values (in eV), and activation energies for reactions (in kJ/mol), which are then published in scientific journals or stored in chemical databases.

The current search reveals only basic identification data for this compound, such as its molecular formula (C10H22O3), molecular weight, and CAS registry number (17597-95-4). nist.govchemspider.comnist.gov Without access to peer-reviewed research that has specifically performed and published the results of quantum chemical calculations on this compound, the creation of a scientifically accurate and detailed article as per the requested outline is not feasible.

Computational Chemistry and Theoretical Studies on 1 2,2 Dimethoxyethoxy Hexane

Prediction of Spectroscopic Parameters for 1-(2,2-Dimethoxyethoxy)hexane

Theoretical Calculation of NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The theoretical calculation of NMR chemical shifts can aid in the assignment of experimental spectra, help distinguish between different isomers or conformers, and provide a deeper understanding of the electronic environment of the nuclei. For this compound, Density Functional Theory (DFT) is a commonly employed method for predicting ¹H and ¹³C NMR chemical shifts.

The typical workflow involves first optimizing the molecular geometry of the compound. Due to the flexibility of the hexyl chain and the ethoxy acetal (B89532) portion, multiple low-energy conformations exist. It is crucial to perform a conformational search to identify the most stable conformers. The NMR shielding tensors for each significant conformer are then calculated, often using the Gauge-Including Atomic Orbital (GIAO) method. researchgate.net The final predicted chemical shifts are often a Boltzmann-averaged value over the different conformations, which provides a more accurate representation of what is observed experimentally in solution. nih.gov

The choice of the DFT functional and basis set is critical for the accuracy of the predictions. Functionals like B3LYP or mPW1PW91 combined with basis sets such as 6-31G(d,p) or larger are frequently used for such calculations, as they have been shown to provide a good balance between accuracy and computational cost for organic molecules. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.

Below is an illustrative table of theoretically predicted ¹³C and ¹H NMR chemical shifts for this compound, based on DFT calculations for similar ether and acetal compounds. The values are presented to demonstrate the type of data generated from such computational studies.

Table 1: Illustrative Theoretical NMR Chemical Shifts for this compound (Note: These are representative values based on calculations of analogous structures and are intended for illustrative purposes.)

Atom Position (see structure)Predicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
114.10.90 (t)
222.81.31 (m)
326.01.35 (m)
429.51.58 (m)
571.23.45 (t)
668.93.58 (t)
7103.54.50 (t)
8 (OCH₃)54.53.35 (s)

(Structure for illustrative numbering)

Vibrational Frequency Analysis (IR Spectroscopy)

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a powerful technique for identifying functional groups within a molecule. Theoretical calculations of vibrational frequencies can provide a complete vibrational spectrum, aiding in the assignment of experimental IR bands. These calculations are typically performed using DFT methods, similar to those used for NMR predictions. researchgate.netnih.gov

Following a geometry optimization, a frequency calculation is performed at the same level of theory. This calculation yields the harmonic vibrational frequencies, which correspond to the fundamental modes of vibration. It is a common practice to scale the calculated frequencies by an empirical scaling factor (e.g., around 0.96 for B3LYP/6-31G(d,p)) to correct for anharmonicity and other systematic errors in the theoretical method. nih.gov

For this compound, the calculated IR spectrum would show characteristic bands for C-H stretching of the alkyl chain and methoxy (B1213986) groups, C-O stretching of the ether and acetal functionalities, and various bending and rocking modes. The analysis of these calculated modes allows for a detailed assignment of the experimental spectrum.

Table 2: Illustrative Theoretical Vibrational Frequencies for this compound (Note: These are representative values based on calculations of analogous structures and are intended for illustrative purposes.)

Calculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Vibrational Mode Assignment
3050-31502928-3024C-H stretching (alkyl chain)
2980-30202861-2900C-H stretching (methoxy)
1470-15001411-1440CH₂ scissoring/bending
1380-14201325-1363CH₃ bending
1100-12501056-1200C-O-C stretching (ether & acetal)
950-1050912-1008C-C stretching
720-750691-720CH₂ rocking

Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects

While quantum mechanical calculations are excellent for studying the properties of a single molecule or a small cluster, molecular dynamics (MD) simulations are better suited for exploring the conformational landscape and the influence of a solvent over longer timescales. MD simulations model the movement of atoms over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.govresearchgate.net

For this compound, an MD simulation would typically place one or more molecules in a simulation box filled with a chosen solvent (e.g., water, chloroform). Force fields like OPLS-AA (Optimized Potentials for Liquid Simulations - All Atom) or AMBER are commonly used for organic molecules like ethers and alkanes. aip.org The simulation would be run for several nanoseconds or even microseconds to allow the molecule to explore its various possible conformations.

Analysis of the MD trajectory can reveal:

Conformational Preferences: By monitoring the dihedral angles along the backbone of the molecule, one can determine the most populated conformational states and the energy barriers between them.

Solvent Effects: The simulation can show how solvent molecules arrange around the solute and how this solvation structure influences the conformation of this compound. For instance, in an aqueous solution, water molecules would likely form hydrogen bonds with the ether and acetal oxygen atoms, which could stabilize certain conformations. acs.org

Dynamic Properties: Properties such as the self-diffusion coefficient can be calculated, providing insight into the molecule's mobility within the solvent. aip.org

These simulations provide a dynamic picture of the molecule's behavior that is not captured by static quantum mechanical calculations, offering a more complete understanding of its properties in a realistic environment.

Derivatization Strategies for Analytical and Synthetic Purposes of 1 2,2 Dimethoxyethoxy Hexane

Derivatization for Enhanced Chromatographic Performance

The primary goal of derivatization for chromatographic purposes is to improve the separation and quantification of an analyte. researchgate.net This is typically achieved by increasing the analyte's volatility and thermal stability while reducing its polarity, which minimizes undesirable interactions with the chromatographic column. scioninstruments.comchromatographyonline.com

Acylation involves the introduction of an acyl group (R-C=O) into a molecule by reacting it with compounds containing active hydrogens, such as hydroxyl (-OH), thiol (-SH), or amino (-NH) groups. gcms.czlibretexts.org This process yields esters, thioesters, or amides, respectively. fishersci.it For the hydrolysis products of 1-(2,2-Dimethoxyethoxy)hexane, the hydroxyl group of 2-methoxyethanol (B45455) is a prime target for acylation.

This strategy improves the stability of the analyte and can make chromatographic separations possible for otherwise non-volatile compounds. research-solution.com A significant advantage of acylation is the ability to introduce fluorinated groups into the molecule using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or heptafluorobutyrylimidazole (HFBI). research-solution.comresearchgate.net These fluorinated derivatives are highly sensitive to electron capture detectors (ECD), enabling detection at very low levels. fishersci.itresearch-solution.com While effective, the acidic byproducts from some acylation reactions may need to be removed before GC analysis to prevent column degradation. research-solution.com

Table 1: Common Acylation Reagents and Their Applications

ReagentAbbreviationTarget Functional Group (from hydrolysis)Key BenefitsCitation
Acetic AnhydrideAAHydroxyl (2-methoxyethanol)Forms stable acetate (B1210297) esters, general-purpose reagent. libretexts.orgresearch-solution.com
Trifluoroacetic AnhydrideTFAAHydroxyl (2-methoxyethanol)Produces highly volatile derivatives ideal for GC-FID and enhances ECD response. gcms.czresearch-solution.com
Pentafluoropropionic AnhydridePFPAHydroxyl (2-methoxyethanol)Similar to TFAA, offers excellent ECD sensitivity. libretexts.org
HeptafluorobutyrylimidazoleHFBIHydroxyl (2-methoxyethanol)Reacts under mild conditions; byproducts are neutral and generally do not interfere with chromatography. researchgate.net
N-Methyl-bis(trifluoroacetamide)MBTFAHydroxyl (2-methoxyethanol)Reacts under non-acidic conditions; byproduct is stable and volatile. libretexts.org

Alkylation involves replacing an active hydrogen with an alkyl group, which serves to decrease the polarity and increase the volatility of the parent compound. gcms.cz This method is primarily used for acidic compounds like carboxylic acids and phenols, but it can also be applied to alcohols. fishersci.it Following hydrolysis, the resulting 2-methoxyethanol could be alkylated to form a more volatile ether derivative. Reagents such as pentafluorobenzyl bromide (PFBBr) are particularly useful as they introduce a pentafluorobenzyl group, making the derivative highly responsive to an electron capture detector (ECD). libretexts.orgresearch-solution.com

Table 2: Common Alkylation Reagents and Their Applications

ReagentAbbreviationTarget Functional Group (from hydrolysis)Key BenefitsCitation
Pentafluorobenzyl BromidePFBBrHydroxyl (2-methoxyethanol)Forms PFB ethers, providing excellent sensitivity with ECD. libretexts.orgresearch-solution.com
Dimethylformamide dimethyl acetal (B89532)DMF-DMACarboxylic Acids (if hexanal (B45976) is oxidized)Reacts quickly to form methyl esters; also used for chiral analysis. gcms.cznih.gov
Boron Trifluoride in Methanol (B129727)BF3/MeOHCarboxylic Acids (if hexanal is oxidized)Commonly used for esterification of fatty acids. research-solution.com

Silylation is one of the most widely used derivatization techniques for GC analysis. libretexts.org The process involves replacing an active hydrogen atom in a functional group with a silyl (B83357) group, most commonly the trimethylsilyl (B98337) (TMS) group. gcms.czlibretexts.org This substitution reduces the analyte's polarity, limits hydrogen bonding, and significantly increases its volatility and thermal stability. scioninstruments.comgcms.cz The hydroxyl group of 2-methoxyethanol is an ideal candidate for silylation.

A wide variety of silylating reagents are available, with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common and effective. gcms.czsigmaaldrich.com These reagents are highly reactive, and their byproducts are volatile, which prevents them from interfering with the chromatographic analysis. gcms.czsigmaaldrich.com For increased reactivity, a catalyst such as trimethylchlorosilane (TMCS) is often added to the reagent mixture. gcms.czresearchgate.net

Table 3: Common Silylation Reagents and Their Applications

ReagentAbbreviationTarget Functional Group (from hydrolysis)Key BenefitsCitation
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFAHydroxyl (2-methoxyethanol)Highly reactive and its byproducts are volatile and non-interfering. gcms.czresearchgate.net
N-methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAHydroxyl (2-methoxyethanol)The most volatile TMS-acetamide; byproducts do not damage the GC column. sigmaaldrich.com
HexamethyldisilazaneHMDSHydroxyl (2-methoxyethanol)A popular choice for silylating sugars and related substances, often used with a catalyst. gcms.czresearchgate.net
TrimethylchlorosilaneTMCSHydroxyl (2-methoxyethanol)Weak TMS donor, primarily used as a catalyst to increase the reactivity of other silylating reagents. gcms.czresearchgate.net

Derivatization for Spectroscopic Detection Enhancement (e.g., MS Sensitivity)

Derivatization is a powerful tool for enhancing detection in mass spectrometry (MS). researchgate.net By chemically modifying an analyte, its ionization efficiency can be improved, and its fragmentation pattern can be directed to produce more characteristic and stable ions, which is invaluable for both qualitative and quantitative analysis. researchgate.netsemanticscholar.org

For the hydrolysis products of this compound, derivatization of the aldehyde (hexanal) is particularly beneficial for MS analysis. Aldehydes can be reacted with reagents like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form PFB-oxime derivatives. researchgate.net These derivatives are not only stable and chromatograph well, but their high electron affinity makes them exceptionally sensitive in negative chemical ionization (NCI-MS) mode. researchgate.net

Similarly, silyl derivatives are advantageous for MS analysis. Trimethylsilyl (TMS) derivatives often produce a prominent characteristic ion at m/z 73, which corresponds to the [(CH₃)₃Si]⁺ fragment. This ion can be used in selected ion monitoring (SIM) mode to achieve high sensitivity and specificity for quantitative studies. For analytes analyzed by liquid chromatography-mass spectrometry (LC-MS), derivatizing agents that introduce a permanent positive charge can significantly enhance the signal intensity in electrospray ionization (ESI) mode. nih.gov

Chiral Derivatization Approaches (if applicable for enantiomeric forms or precursors)

Chiral derivatization is a technique used to separate enantiomers—non-superimposable mirror-image isomers. The parent compound, this compound, and its primary hydrolysis products, hexanal and 2-methoxyethanol, are achiral. Therefore, chiral derivatization is not directly applicable to the analysis of these specific compounds.

However, the principle is relevant for the analysis of chiral precursors or analogs. The strategy involves reacting the enantiomeric mixture with a single, pure enantiomer of a chiral derivatizing agent (CDA). researchgate.netscience.gov This reaction creates a pair of diastereomers, which, unlike enantiomers, have different physical properties and can be separated using standard, non-chiral chromatographic columns. researchgate.net For instance, if a chiral alcohol needed to be analyzed, it could be reacted with a CDA like (+)-1-(9-fluorenyl)-ethyl chloroformate (FLEC) to form diastereomeric esters that are separable by HPLC. researchgate.net Similarly, chiral aldehydes can be derivatized with chiral hydrazines to form diastereomeric hydrazones suitable for separation. researchgate.net

On-Column and Off-Column Derivatization Techniques

Derivatization reactions can be performed using two primary approaches: off-column (pre-column) or on-column.

Off-Column Derivatization: This is the most common method, where the derivatization reaction is completed in a separate vessel, such as a reaction vial, before the sample is injected into the chromatograph. libretexts.orgthermofisher.com This approach offers significant flexibility, as it allows for heating, extended reaction times, and the removal of excess reagents or unwanted byproducts, which is crucial for complex reactions. libretexts.orgnih.gov The hydrolysis of the acetal in this compound followed by a subsequent reaction like acylation or silylation would necessitate an off-column procedure. The main drawbacks include longer sample preparation times and a higher risk of sample loss or contamination. scioninstruments.com

On-Column Derivatization: In this technique, the derivatization reaction occurs in real-time within the hot injection port of the gas chromatograph. libretexts.org The analyte and the derivatizing reagent are co-injected, and the high temperature of the injector facilitates a rapid, or "flash," reaction. This method is fast and minimizes sample handling. However, it is only suitable for reactions that are instantaneous and quantitative at the injector temperature. A potential issue is that non-volatile byproducts can contaminate the injector liner and the front of the GC column. gcms.cz Automated systems can now perform sequential derivatization just before injection, which merges the speed of on-column techniques with the controlled environment of off-column methods. nih.gov

Applications of 1 2,2 Dimethoxyethoxy Hexane in Advanced Organic Synthesis

Role as an Acetal (B89532) Protecting Group Precursor in Multi-Step Syntheses

In multi-step organic synthesis, achieving chemoselectivity is a frequent challenge, particularly when a molecule contains multiple reactive sites. udel.edulibretexts.org Acetal protecting groups are a classic solution for the temporary deactivation of carbonyl functionalities (aldehydes and ketones) because they are stable under nucleophilic and basic conditions but can be readily removed by aqueous acid. youtube.comchemistrysteps.comorganic-chemistry.org 1-(2,2-Dimethoxyethoxy)hexane embodies this principle, acting as a masked form of 2-hexyloxyacetaldehyde.

The primary application of this compound in synthesis is as a precursor to a protected aldehyde. The compound itself is the dimethyl acetal of 2-hexyloxyacetaldehyde. nist.govchemspider.com In a synthetic sequence, this structure allows for transformations on other parts of a molecule that would be incompatible with a free aldehyde group. For instance, strong reducing agents like lithium aluminum hydride (LiAlH₄) or organometallic reagents such as Grignard reagents would readily react with an aldehyde. wikipedia.orgchemistrysteps.com

By masking the aldehyde as the 1-(2,2-dimethoxyethoxy) group, these powerful reagents can be used to modify other functional groups, like esters or alkyl halides, within the same molecule. chemistrysteps.com The acetal functionality remains inert during these steps. Once the desired transformation is complete, the aldehyde can be regenerated through deprotection, typically via acid-catalyzed hydrolysis. organic-chemistry.org

The general strategy is outlined below:

Introduction: The 1-(2,2-dimethoxyethoxy) moiety is incorporated into a molecule, often through the alkylation of an alcohol with a reagent like 2-bromo-1,1-dimethoxyethane (B145963). umich.edu

Transformation: Chemical reactions (e.g., reduction, organometallic addition) are performed on other functional groups in the molecule.

Deprotection: The acetal is hydrolyzed using aqueous acid to unveil the 2-hexyloxyacetaldehyde functionality for subsequent reactions.

Table 1: Scenarios Demonstrating the Utility of Aldehyde Protection This table illustrates general scenarios where protecting an aldehyde as an acetal (such as the one derived from this compound) is essential for synthetic success.

Starting Material with Incompatible GroupsTarget TransformationProtecting Group Strategy
Molecule with both an aldehyde and an ester groupSelective reduction of the ester to an alcohol using LiAlH₄Protect the more reactive aldehyde as an acetal. The acetal is stable to LiAlH₄, allowing for selective ester reduction. Deprotection reveals the aldehyde in the final product. chemistrysteps.com
Molecule with both an aldehyde and a halideFormation of a Grignard reagent from the halide for subsequent nucleophilic additionProtect the aldehyde as an acetal. The acetal does not react with the highly basic and nucleophilic Grignard reagent. Deprotection restores the aldehyde. youtube.com
Molecule with an aldehyde and a terminal alkyneDeprotonation of the alkyne and subsequent alkylationProtect the acidic proton-sensitive aldehyde as an acetal. The acetal is stable to the strong base (e.g., NaNH₂) used for alkyne deprotonation. Deprotection regenerates the aldehyde. youtube.com

Protection of 1,2-Diol Systems (through its acetaldehyde (B116499) equivalent)

Beyond protecting the aldehyde itself, this compound can be used indirectly to protect 1,2-diols (glycols). This is achieved through a two-step process involving its "acetaldehyde equivalent." First, the dimethyl acetal is hydrolyzed under acidic conditions to release 2-hexyloxyacetaldehyde. This aldehyde can then react with a 1,2-diol, in the presence of an acid catalyst, to form a cyclic acetal, specifically a 2-substituted-1,3-dioxolane. pearson.com

This cyclic acetal effectively protects the two hydroxyl groups of the diol, preventing them from acting as nucleophiles or undergoing oxidation. Such protection is particularly useful in oligosaccharide and other natural product syntheses where diol functionalities are common. rsc.org The stability of the resulting cyclic acetal is comparable to other acetals, being robust to basic and nucleophilic conditions while easily cleaved by aqueous acid to restore the diol.

The process can be visualized as follows:

Step 1: Unmasking the Aldehyde

this compound + H₂O/H⁺ → 2-Hexyloxyacetaldehyde + 2 CH₃OH

Step 2: Protecting the Diol

2-Hexyloxyacetaldehyde + 1,2-Diol + H⁺ ⇌ Cyclic Acetal (1,3-Dioxolane derivative) + H₂O

This method offers a way to introduce a specific acetal protecting group onto a diol, where the nature of the R group (in this case, a hexyloxymethyl group) on the acetal carbon can be tailored by selecting the appropriate acetal precursor.

Intermediacy in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The (2,2-dimethoxyethoxy) moiety is a valuable building block in the total synthesis of complex natural products and the construction of novel pharmaceutical scaffolds. Its stability allows it to be carried through multiple synthetic steps, with the aldehyde being unmasked at a late stage for key cyclization or functionalization reactions.

A notable example is the use of a closely related structure in the synthesis of the 1,5-methanoazocino[4,3-b]indole ring system. nih.gov This tetracyclic skeleton is a core feature of many strychnos alkaloids, a family of natural products with significant biological activity. In this context, the 2-(2,2-dimethoxyethyl) group is attached to a nitrogen atom and serves as a masked aldehyde, critical for the eventual construction of the complex framework. nih.gov

Similarly, the synthesis of the naturally occurring compound Velutone F utilizes 1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzene as a key intermediate. mdpi.com Here, the (2,2-dimethoxyethoxy) group is attached to a phenolic oxygen and is carried through several steps before the eventual unmasking of the aldehyde is presumably required to complete the natural product structure.

The use of rigid, three-dimensional scaffolds is a growing trend in medicinal chemistry to create drugs with improved properties, a concept known as "escaping from flatland". nih.gov Saturated bicyclic systems, such as bicyclo[2.1.1]hexanes, are sought after as bioisosteric replacements for aromatic rings. enamine.netresearchgate.net The functionalization of such scaffolds often requires robust chemical handles that can survive various reaction conditions, a role for which the (2,2-dimethoxyethoxy) group is well-suited.

Table 2: Examples of the (2,2-Dimethoxyethoxy) Moiety in Complex Synthesis

Synthetic Target ClassSpecific IntermediateRole of the (2,2-Dimethoxyethoxy) MoietyReference
Strychnos Alkaloid Scaffolds2-(2,2-dimethoxyethyl)-1,2,3,4,5,6-hexahydro-1,5-methanoazocino[4,3-b]indoleServes as a stable, masked aldehyde precursor attached to a nitrogen atom, essential for building the complex heterocyclic framework. nih.gov
Natural Product Synthesis1-Bromo-4-(2,2-dimethoxyethoxy)-2,5-dimethoxybenzeneActs as a key building block in the total synthesis of Velutone F, carrying a protected aldehyde for late-stage functionalization. mdpi.com
Functionalized Cinnamyl Alcohols(E)-(3-(2,2-Dimethoxyethoxy)prop-1-en-1-yl)benzeneCreated via alkylation, this intermediate contains a protected aldehyde that can be used for further transformations after modifications on the alkene. umich.edu

Utility as a Specialized Solvent or Reaction Medium in Organic Transformations

The selection of a solvent is critical for the success of an organic reaction, influencing solubility, reactivity, and reaction rates. dtu.dk Common organic solvents range from non-polar hydrocarbons like hexane (B92381) to polar aprotic solvents like dimethylformamide (DMF) and polar protic solvents like ethanol. scispace.comresearchgate.net

Structurally, this compound possesses both non-polar (the hexyl chain) and polar (the two ether linkages and the acetal group) characteristics. This amphiphilic nature suggests it would be a polar aprotic solvent, potentially capable of dissolving a range of organic compounds. However, despite these structural features, its use as a specialized solvent or reaction medium is not widely documented in the chemical literature. Its higher boiling point and molecular weight compared to common ether solvents like THF or diethyl ether might offer advantages in specific high-temperature applications, but it is not a standard choice for a reaction medium. Its primary value remains as a reagent and building block rather than as a bulk solvent.

Table 3: Comparison of Physical Properties of this compound with Common Solvents

CompoundFormulaMolecular Weight ( g/mol )TypeKey Features
This compound C₁₀H₂₂O₃190.28Polar Aprotic (Predicted)Contains ether and acetal groups; amphiphilic character. nist.gov
HexaneC₆H₁₄86.18Non-polarUsed for extractions and as a medium for non-polar reactants. researchgate.net
Tetrahydrofuran (B95107) (THF)C₄H₈O72.11Polar AproticCommon solvent for Grignard reactions and reductions.
EthanolC₂H₆O46.07Polar ProticSolubilizes polar compounds; participates in hydrogen bonding.
Dimethylformamide (DMF)C₃H₇NO73.09Polar AproticHigh boiling point; excellent for Sₙ2 reactions.

Precursor for Specific Functional Group Interconversions Beyond Simple Hydrolysis

A functional group interconversion is a chemical reaction that transforms one functional group into another. wikipedia.org While the most common reaction of the acetal in this compound is hydrolysis to an aldehyde, the compound and its aldehyde equivalent can participate in a variety of other useful transformations.

Once the 2-hexyloxyacetaldehyde is unmasked, it becomes a versatile substrate for numerous interconversions:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid (2-hexyloxyacetic acid) using standard oxidizing agents like potassium permanganate (B83412) (KMnO₄) or Jones reagent.

Reduction: It can be reduced to the primary alcohol (2-hexyloxyethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄).

Olefination: The aldehyde can be converted into an alkene through reactions like the Wittig reaction, providing a route to carbon-carbon double bonds.

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new secondary or tertiary amine.

Furthermore, the acetal functionality itself can undergo direct interconversion without proceeding through the aldehyde. For instance, O,O-acetals can be converted directly into S,S-thioacetals under mild conditions using iodine as a catalyst. organic-chemistry.org Thioacetals have different reactivity and stability profiles compared to oxygen acetals, offering an alternative protecting group strategy or a stepping stone for further reactions. wikipedia.org

Table 4: Summary of Functional Group Interconversions from this compound

Starting Functional GroupReagents/ConditionsResulting Functional GroupNotes
Dimethyl AcetalH₃O⁺AldehydeStandard deprotection to unmask the reactive group. organic-chemistry.org
Dimethyl AcetalDithiol, I₂ (catalyst)ThioacetalDirect conversion without hydrolysis, offering an alternative protecting group. organic-chemistry.org
Aldehyde (from deprotection)KMnO₄ or CrO₃/H₂SO₄Carboxylic AcidStandard oxidation of an aldehyde.
Aldehyde (from deprotection)NaBH₄ or LiAlH₄Primary AlcoholStandard reduction of an aldehyde. fsu.edu
Aldehyde (from deprotection)Ph₃P=CHR' (Wittig Reagent)AlkeneForms a new C=C bond, a key transformation in synthesis.
Aldehyde (from deprotection)R₂NH, NaBH₃CNAmineA reductive amination to form a C-N bond.

Q & A

Q. What are the primary synthetic routes for 1-(2,2-Dimethoxyethoxy)hexane, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via etherification or acetalization reactions . For example, alkylation of a hexanol derivative with 2-bromo-1,1-dimethoxyethane in the presence of a base (e.g., K₂CO₃) under reflux conditions achieves substitution at the 1-position of hexane . Key factors include:
  • Catalyst : Acid catalysts (e.g., H₂SO₄) enhance acetalization efficiency .

  • Solvent : Polar aprotic solvents (e.g., acetonitrile) improve reactivity .

  • Temperature : Reflux conditions (~80–100°C) optimize yield (reported up to 60% for analogous syntheses) .

    • Data Table :
Reaction ComponentExample Parameters
CatalystK₂CO₃, H₂SO₄
SolventAcetonitrile
Temperature80–100°C (reflux)
Yield~60% (analogous)

Q. How is this compound characterized analytically?

Q. What mechanistic insights explain the hydrolysis stability of this compound under acidic vs. basic conditions?

Q. How does the dimethoxyethoxy group influence the compound’s interaction with biological macromolecules?

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